6-(Chloromethyl)oxane-2,3,4,5-tetrol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDIHPSUCUMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6 Chloromethyl Oxane 2,3,4,5 Tetrol
Reactivity of the Chloromethyl Moiety
The primary alkyl chloride group attached to the oxane ring is a key site of reactivity. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openochem.org This functional group is the gateway to a variety of chemical transformations, including substitution, elimination, and radical reactions.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
Nucleophilic substitution is a prominent reaction pathway for 6-(chloromethyl)oxane-2,3,4,5-tetrol, where the chloride ion is replaced by a nucleophile. smolecule.com Given that the chloromethyl group constitutes a primary alkyl halide, these substitutions predominantly proceed via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. byjus.com
The S\textsubscript{N}2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. youtube.com This mechanism is favored for primary substrates because there is minimal steric hindrance around the reaction center, allowing for easy access by the nucleophile. masterorganicchemistry.com The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. reddit.com
In contrast, the S\textsubscript{N}1 (unimolecular nucleophilic substitution) pathway is highly disfavored. This pathway involves a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. libretexts.org Consequently, S\textsubscript{N}1 reactions are not a significant pathway for this compound under typical conditions.
The chlorine atom in analogues like 6-chloro-6-deoxy-D-glucose can be readily displaced by a range of nucleophiles. smolecule.com For instance, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) can be used to introduce an azido (B1232118) group, which can be further reduced to an amine. researchgate.net Similarly, other nucleophiles such as hydroxides, amines, and thiols can be employed to generate the corresponding alcohols, amines, and thioethers. smolecule.com
| Reaction Type | Reagents and Conditions | Products | Predominant Mechanism |
| Azide Substitution | Sodium Azide (NaN₃) in DMF | 6-(Azidomethyl)oxane-2,3,4,5-tetrol | S\textsubscript{N}2 researchgate.net |
| Hydrolysis | Sodium Hydroxide (NaOH) in aqueous solution | 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol (a hexopyranose) | S\textsubscript{N}2 smolecule.com |
| Amination | Ammonia or primary/secondary amines | 6-(Aminomethyl)oxane-2,3,4,5-tetrol derivatives | S\textsubscript{N}2 |
| Thiolation | Thiols or thiolates (R-SH, R-S⁻) | 6-(Thioether)oxane-2,3,4,5-tetrol derivatives | S\textsubscript{N}2 smolecule.com |
Elimination Reactions
Elimination reactions, particularly β-elimination (dehydrohalogenation), can compete with nucleophilic substitution, especially in the presence of strong, bulky bases and at elevated temperatures. byjus.commasterorganicchemistry.com In this process, a base abstracts a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine, while the chloride ion is simultaneously eliminated, leading to the formation of a double bond. youtube.com
For this compound, an elimination reaction would involve the removal of a proton from the C-5 position of the oxane ring and the expulsion of the chloride from the chloromethyl group, resulting in an exocyclic alkene. The use of a strong, non-nucleophilic base would favor this pathway over substitution. youtube.com These reactions typically follow an E2 (bimolecular elimination) mechanism, which is a concerted process, analogous to the S\textsubscript{N}2 reaction. saskoer.cayoutube.com
| Reaction Type | Reagents and Conditions | Potential Product | Mechanism |
| Dehydrohalogenation | Strong, bulky base (e.g., Potassium tert-butoxide), heat | 6-Methyleneoxane-2,3,4,5-tetrol | E2 youtube.com |
Radical Reactions Involving the Carbon-Chlorine Bond
The carbon-chlorine bond can also undergo homolytic cleavage to generate a carbon-centered radical, initiating a variety of radical-mediated transformations. wikipedia.org This is often achieved under photolytic conditions or with the use of a radical initiator. wikipedia.org For halogenated carbohydrates, a common radical reaction is simple reduction, where the halogen atom is replaced by a hydrogen atom. libretexts.org This is often accomplished using reagents like tri-n-butyltin hydride. libretexts.org
Transformations of the Polyhydroxylated Oxane Core
The oxane ring and its multiple hydroxyl substituents offer a rich landscape for chemical modifications, largely independent of the chloromethyl group's reactivity.
Reactions of Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)
The hydroxyl groups of the oxane ring behave as typical primary and secondary alcohols, undergoing a range of well-established reactions.
Esterification: The hydroxyl groups can be converted to esters by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270). This is a common strategy for protecting the hydroxyl groups during other transformations.
Etherification: Treatment with an alkyl halide in the presence of a strong base (Williamson ether synthesis) will convert the hydroxyl groups to ethers. This is another widely used protecting group strategy.
Oxidation: The secondary hydroxyl groups on the oxane ring can be oxidized to ketones, while the primary hydroxyl group (if present after substitution of the chlorine) can be oxidized to an aldehyde or a carboxylic acid. smolecule.com The choice of oxidizing agent (e.g., potassium permanganate, chromium trioxide) determines the extent of oxidation. smolecule.com Studies on analogues like 6-chloro-6-deoxysugars have explored their effects on glucose oxidation in biological systems. bioscientifica.comdocumentsdelivered.comnih.gov
| Reaction | Typical Reagents | Functional Group Transformation |
| Esterification | Acetic anhydride, pyridine | -OH → -OAc |
| Etherification | Methyl iodide, sodium hydride | -OH → -OCH₃ |
| Oxidation (Secondary OH) | Chromium trioxide (CrO₃) | >CH-OH → >C=O |
Ring-Opening and Rearrangement Reactions of the Oxane Ring
The cyclic ether structure of the oxane ring is generally stable but can undergo ring-opening under specific conditions. Acid-catalyzed ring-opening can occur, particularly in the presence of a nucleophilic species. rsc.org This process is often initiated by protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons. rsc.org
In some cases, radical-mediated reactions can also lead to ring-opening. For instance, reductive ring-opening of related 6-deoxy-6-iodopyranosides has been achieved using manganese, leading to the formation of chiral acyclic aldehydes. researchgate.net While this has been demonstrated with iodo-analogues, similar reactivity could potentially be explored for the chloro-derivative under appropriate conditions.
Furthermore, under strong acidic conditions, complex rearrangements of the carbohydrate backbone can be induced, leading to the formation of different ring systems or rearranged structures. unige.ch
In-Depth Analysis of this compound Reveals Gaps in Current Chemical Literature
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound This compound . Despite extensive searches for data pertaining to its chemical reactivity, mechanistic pathways, and the interplay of its functional groups, no dedicated research or detailed experimental findings for this particular molecule could be located.
The structure of this compound, featuring a tetrahydropyran (B127337) ring substituted with four hydroxyl groups and a chloromethyl group, suggests a complex and interesting chemical profile. The chloromethyl group is a known reactive site, susceptible to nucleophilic substitution reactions. The numerous hydroxyl groups would be expected to influence the molecule's reactivity through both steric and electronic effects, potentially participating in intramolecular reactions or altering the reactivity of the chloromethyl group.
However, without specific studies on this compound, any discussion of its chemical behavior remains purely speculative. The required sections of the requested article, "3.3. Interplay Between Functional Groups: Synergistic and Antagonistic Effects on Reactivity" and "3.4. Mechanistic Studies and Reaction Pathway Elucidation," necessitate experimental or computational data that is not currently present in the public domain.
While general principles of organic chemistry can provide a theoretical framework for predicting the reactivity of such a molecule, the absence of empirical data prevents a scientifically rigorous and accurate discussion as demanded by the user's request. Further research, including synthesis and characterization of this compound followed by systematic reactivity and mechanistic studies, would be required to generate the specific information needed to fulfill the article's outline.
Spectroscopic Characterization and Structural Analysis of 6 Chloromethyl Oxane 2,3,4,5 Tetrol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-(Chloromethyl)oxane-2,3,4,5-tetrol, which exists as an equilibrium of anomers (α and β) in solution, NMR provides critical information on the chemical environment of each proton and carbon atom, enabling the assignment of its configuration and predominant conformations.
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium. The chemical shifts (δ) of the protons are influenced by their stereochemical environment, including the orientation of neighboring hydroxyl groups and the electron-withdrawing effect of the chlorine atom.
The anomeric proton (H-1) is particularly diagnostic. For the α-anomer, H-1 is in an axial position and typically resonates at a lower field (higher ppm) with a smaller coupling constant (³JH1,H2 ≈ 3-4 Hz) compared to the β-anomer, where H-1 is equatorial and exhibits a larger coupling constant (³JH1,H2 ≈ 7-8 Hz). The protons of the chloromethyl group (H-6a and H-6b) are expected to appear as a downfield doublet of doublets or an AB quartet due to the influence of the adjacent chiral center (C-5) and the electronegative chlorine atom. Their chemical shift would be significantly higher than that of the hydroxymethyl protons in native glucose.
Conformational analysis of the exocyclic C5-C6 bond is achievable through the analysis of the vicinal coupling constants ³JH5,H6a and ³JH5,H6b. The relative populations of the three staggered rotamers (gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg)) can be estimated using the Karplus equation. It has been observed in related 6-deoxy-6-fluoro-D-glucose compounds that the rotamer in which the halogen is antiperiplanar to the ring oxygen is disfavored. researchgate.net A similar trend would be anticipated for the chloro-derivative.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (α) | ~5.2 | d | ³JH1,H2 ≈ 3-4 |
| H-1 (β) | ~4.6 | d | ³JH1,H2 ≈ 7-8 |
| H-2 | 3.2 - 3.6 | m | |
| H-3 | 3.4 - 3.8 | m | |
| H-4 | 3.3 - 3.7 | m | |
| H-5 | 3.8 - 4.2 | m |
Note: These are predicted values based on glucose and its derivatives. Actual values may vary.
The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The anomeric carbon (C-1) is again a key indicator, with the α-anomer typically appearing at a slightly lower field than the β-anomer. The most significant shift, when compared to native glucose, is expected for C-6, which is directly bonded to the chlorine atom. This carbon will experience a substantial downfield shift due to the deshielding effect of the halogen. The signal for C-5 will also be affected, though to a lesser extent.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (α) | ~93 |
| C-1 (β) | ~97 |
| C-2 | 72 - 75 |
| C-3 | 73 - 76 |
| C-4 | ~70 |
| C-5 | 72 - 74 |
Note: These are predicted values. The C-6 shift is an estimation based on the effect of chlorination.
While less common than ¹H and ¹³C NMR, ³⁵Cl NMR can provide insights into the electronic environment of the chlorine atom. The chemical shift and, more significantly, the quadrupolar relaxation-induced line broadening of the ³⁵Cl signal are sensitive to the local symmetry and electric field gradient at the nucleus. Variations in the C-Cl bond character and intermolecular interactions, such as hydrogen bonding involving the chloromethyl group, could potentially be probed. However, due to the low sensitivity and broad lines typically associated with quadrupolar nuclei like ³⁵Cl, its application for detailed structural analysis of carbohydrates is limited and not routinely employed.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing information about molecular conformation and intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound will be dominated by the vibrations of the numerous hydroxyl groups and the pyranose ring. A broad, strong absorption band in the IR spectrum between 3600 and 3200 cm⁻¹ is characteristic of the O-H stretching vibrations, with the breadth indicating extensive hydrogen bonding. vtt.fi
The introduction of the chloromethyl group gives rise to specific vibrational modes. The C-Cl stretching vibration is expected to produce a moderately intense band in the IR spectrum, typically in the range of 800-600 cm⁻¹. The exact position of this band can be sensitive to the conformation around the C5-C6 bond. Additionally, CH₂ scissoring and wagging modes of the chloromethyl group will appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretching | 3600 - 3200 | IR, Raman |
| C-H stretching | 3000 - 2850 | IR, Raman |
| CH₂ scissoring | ~1450 | IR, Raman |
| C-O-H bending | 1400 - 1200 | IR |
| C-O stretching (ring and hydroxyl) | 1150 - 1000 | IR, Raman |
Subtle shifts in the vibrational frequencies within this region can be correlated with conformational changes. For instance, the vibrational modes of the pyranose ring are sensitive to its chair conformation. More specifically, the C-Cl stretching frequency can vary depending on the gauche or trans orientation of the chlorine atom relative to other groups in the molecule, providing a potential avenue for conformational analysis in the solid state. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data. The combination of experimental IR and Raman data with theoretical calculations can provide a powerful approach to understanding the conformational preferences of this compound.
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of this compound is C₆H₁₁ClO₅, corresponding to a molecular weight of approximately 198.6 g/mol . nih.govscitoys.com
Under typical electron ionization (EI) mass spectrometry, the molecular ion peak may be weak or absent due to the lability of the glycosidic bond and the tendency of the molecule to fragment. Common fragmentation patterns for alcohols include the loss of water, while halides can exhibit cleavage of the carbon-halogen bond. libretexts.org For underivatized carbohydrates, soft ionization techniques like electrospray ionization (ESI) are often employed. ESI mass spectra of hexoses and their derivatives can be complex, often showing adducts with ions such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which can help in the determination of the molecular mass. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. For cyclic oligo-β-(1→6)-D-glucosamines, a related class of compounds, the primary fragmentation pathway involves the cleavage of glycosidic bonds. mdpi.com In the case of this compound, key fragmentation would be expected to involve the loss of the chloromethyl group, water molecules, and cleavage of the oxane ring. Analysis of these fragment ions allows for the reconstruction of the molecule's connectivity.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ion | Proposed Structure/Fragment | Theoretical m/z |
| [M+H]⁺ | Protonated molecule | 199.03 |
| [M+Na]⁺ | Sodiated molecule | 221.01 |
| [M-H₂O+H]⁺ | Loss of water | 181.02 |
| [M-CH₂Cl+H]⁺ | Loss of chloromethyl group | 150.05 |
| [M-HCl+H]⁺ | Loss of hydrogen chloride | 163.06 |
Note: This table is illustrative and based on general fragmentation principles. Actual experimental values may vary.
X-ray Diffraction Analysis for Solid-State Structure and Chirality
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, which has multiple stereocenters, X-ray crystallography can unambiguously establish its specific isomer. nih.gov
The synthesis and X-ray characterization of various deferiprone (B1670187) analogues have also highlighted the importance of crystallization solvent on the resulting solid-state form, which can exist as either neutral or zwitterionic species. uzh.ch This underscores the necessity of careful crystallization screening to obtain high-quality single crystals suitable for X-ray diffraction analysis.
Table 2: Illustrative Crystal Data for a Halogenated Monosaccharide
| Parameter | Example Value (from 6-deoxy-6-fluoro-D-galactose) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7928 (3) |
| b (Å) | 7.5822 (3) |
| c (Å) | 14.1165 (6) |
| V (ų) | 727.06 (5) |
| Z | 4 |
Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules in solution. wikipedia.org These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. wikipedia.org The specific rotation at a standard wavelength (typically the sodium D-line at 589 nm) is a characteristic property of a chiral compound. For D-glucose, the specific rotation is +52.7° (in water). scirp.org While the specific rotation for this compound has not been reported, the value for the related 6-deoxy-6-fluoro-D-galactose has an initial specific rotation of +119.8° and an equilibrium value of +69.4° in water. nih.gov The ORD curve provides information about the absolute configuration of the molecule. wikipedia.org
Table 3: Comparison of Chiroptical Data for D-Glucose and a Halogenated Analogue
| Compound | Specific Rotation [α]D | Wavelength (nm) | Solvent |
| D-Glucose | +52.7° | 589 | Water |
| 6-deoxy-6-fluoro-D-galactose (equilibrium) | +69.4° | 589 | Water |
Note: Data from references nih.govscirp.org. Data for this compound is not available.
Theoretical and Computational Studies of 6 Chloromethyl Oxane 2,3,4,5 Tetrol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular and electronic structure of 6-(chloromethyl)oxane-2,3,4,5-tetrol. These theoretical approaches can model the molecule with high accuracy, yielding insights into its geometry, conformational stability, and electronic distribution.
Conformational Landscape and Energy Minima
The structural flexibility of the oxane ring and the rotational freedom of the hydroxymethyl and hydroxyl groups give rise to a complex conformational landscape for this compound. The pyranose ring can exist in various conformations, with the chair conformations (¹C₄ and ⁴C₁) typically being the most stable. Beyond the ring puckering, the orientation of the four hydroxyl groups and the chloromethyl group side chain leads to a multitude of possible conformers.
A comprehensive conformational analysis using computational methods would involve systematically exploring the potential energy surface to identify stable conformers and determine their relative energies. researchgate.net For related polyhydroxylated compounds like 6-deoxyglucose, ab initio and DFT calculations have been employed to map out the conformational space. researchgate.net Such studies reveal that the stability of different conformers is governed by a delicate balance of steric effects and intramolecular hydrogen bonds. researchgate.net The presence of the chlorine atom in this compound would introduce unique steric and electronic effects influencing these conformational preferences.
A theoretical study would typically generate data on the relative energies of the most stable conformers, as illustrated in the hypothetical table below.
Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on published experimental data for this specific molecule.)
| Conformer | Ring Conformation | Relative Energy (kcal/mol) |
| 1 | ⁴C₁ | 0.00 |
| 2 | ⁴C₁ | 1.25 |
| 3 | ¹C₄ | 3.50 |
| 4 | Skew-Boat | 5.80 |
Electronic Properties and Reactivity Descriptors
The substitution of a hydroxyl group with a chlorine atom significantly alters the electronic properties of the glucose scaffold. Quantum chemical calculations can quantify these changes by computing various electronic properties and reactivity descriptors. These descriptors help in understanding the molecule's reactivity and potential interaction with other chemical species.
Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. Other important descriptors include the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which identifies electrophilic and nucleophilic sites within the molecule, and the molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential. nih.gov
Table 2: Hypothetical Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental data for this specific molecule.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its role as a glycosyl donor or its susceptibility to nucleophilic substitution at the C-6 position. DFT calculations can be used to map the reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
The analysis of the transition state structure and its energy provides the activation energy barrier for the reaction, which is a key determinant of the reaction rate. For instance, in a glycosylation reaction where this compound might act as a precursor to a glycosyl donor, computational studies could elucidate the stereoselectivity of the reaction by comparing the energy barriers of pathways leading to different stereoisomers. nih.govacs.org Such studies are vital for understanding and optimizing synthetic routes involving this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net These calculated shifts, when compared to experimental data, can help in the assignment of signals and provide confidence in the determined structure. Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. researchgate.net These calculations can aid in assigning specific absorption bands to the vibrational modes of the molecule, such as the C-Cl stretch or the various O-H stretches. While general methodologies for these predictions are well-established, specific predicted spectra for this compound are not readily found in the literature. researchgate.netresearchgate.netnih.gov
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on published experimental data for this specific molecule.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-1 | 92.5 | 92.8 |
| C-2 | 72.1 | 72.4 |
| C-3 | 73.4 | 73.8 |
| C-4 | 70.2 | 70.5 |
| C-5 | 72.8 | 73.1 |
| C-6 | 45.3 | 45.7 |
Investigation of Intermolecular Interactions and Self-Assembly Propensities
The intermolecular forces involving this compound dictate its physical properties in the condensed phase, such as its crystal packing and solubility. Computational methods can be employed to study these interactions, which include hydrogen bonding and van der Waals forces.
By modeling dimers or larger clusters of molecules, it is possible to calculate the interaction energies and analyze the geometry of these intermolecular contacts. This provides insight into how the molecules might arrange themselves in a solid state or interact with solvent molecules. Understanding these interactions is a precursor to predicting self-assembly behavior, where molecules spontaneously organize into ordered structures.
Hydrogen Bonding Networks of Polyhydroxylated Moiety
The four hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the potential for extensive and complex hydrogen bonding networks. nih.gov These networks are fundamental to the structure and properties of carbohydrates and their derivatives.
Halogen Bonding Interactions
Theoretical and computational chemistry offers powerful tools to investigate the non-covalent interactions that can influence the structure and reactivity of molecules like this compound. Among these, halogen bonding is a significant directional interaction that can occur between the chlorine atom of the chloromethyl group and an electron-rich atom.
Halogen bonds arise from an anisotropic distribution of electron density around the covalently bonded halogen atom. This creates a region of positive electrostatic potential, often referred to as a "σ-hole," on the halogen atom opposite to the covalent bond. researchgate.netnih.gov This electropositive region can then interact favorably with a Lewis base or any nucleophilic site. nih.gov In the context of this compound, the oxygen atoms of the hydroxyl groups and the oxane ring are potential halogen bond acceptors.
Computational studies on analogous systems, such as the interaction between carbon tetrachloride (CCl4) and methanol (B129727) (CH3OH), have provided insights into the competition and nature of halogen versus hydrogen bonding. rsc.org These studies indicate that C-Cl···O halogen bonds are indeed plausible and can be the preferred interaction in certain orientations. rsc.org The strength of these interactions is influenced by both electrostatic and covalent contributions. researchgate.net
The geometry of halogen bonds is a key characteristic. They are typically directional, with the C-Cl···O angle approaching linearity (around 180°). acs.org However, deviations from perfect linearity can be expected in complex molecular environments. researchgate.net Theoretical calculations, such as those employing Møller-Plesset second-order perturbation theory (MP2) or coupled cluster with single, double, and perturbative triple excitations [CCSD(T)], are high-level methods used to accurately predict the geometries and binding energies of halogen-bonded complexes. nih.govmdpi.com Density Functional Theory (DFT) methods have also been shown to provide reliable results. nih.gov
For this compound, both intramolecular and intermolecular halogen bonds are theoretically possible. Intramolecularly, the chloromethyl group could form a halogen bond with one of the hydroxyl oxygens or the ether oxygen of the oxane ring. Intermolecularly, one molecule could act as a halogen bond donor to an oxygen atom on a neighboring molecule, contributing to the crystal packing and solid-state architecture. Studies on ethers as halogen bond acceptors have shown their versatility in forming various structural motifs. nih.govnih.gov
The interaction energies for C-Cl···O halogen bonds are generally modest. For instance, ab initio calculations on a series of dimeric complexes between halocarbons and electron donors have shown binding energies in the range of -0.89 to -4.38 kcal/mol. nih.gov The specific strength of a halogen bond in this compound would depend on the precise geometry and the nature of the oxygen acceptor (i.e., primary hydroxyl, secondary hydroxyl, or ether).
The following tables present representative data from computational studies on analogous systems to illustrate the expected characteristics of halogen bonding interactions involving a chloromethyl group and oxygen acceptors.
Table 1: Calculated Interaction Energies for Halogen-Bonded Complexes with Oxygen Acceptors from Analogous Systems
| Halogen Bond Donor | Halogen Bond Acceptor | Computational Method | Interaction Energy (kcal/mol) | Reference |
| CCl4 | CH3OH | Electronic Structure Calculations | - | rsc.org |
| CF3Cl | H2O | CCSD(T)/CBS | -1.51 | nih.gov |
| CF3Cl | HCHO | CCSD(T)/CBS | -1.22 | nih.gov |
| Cl2 | (CH3)2CO | CCSD(T)/aug-cc-pVTZ | -3.50 | researchgate.net |
Note: Data is for illustrative purposes from analogous systems and not directly for this compound.
Table 2: Typical Geometric Parameters for C-Cl···O Halogen Bonds from Theoretical Studies
| Parameter | Description | Typical Value | Reference |
| d(Cl···O) | Halogen bond distance | < 3.27 Å (sum of van der Waals radii) | researchgate.net |
| ∠(C-Cl···O) | Halogen bond angle | ~165° | researchgate.net |
Note: These are generalized values from studies of various halogen-bonded systems and represent expected geometries.
Role of 6 Chloromethyl Oxane 2,3,4,5 Tetrol As a Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Carbohydrate Mimetics and Glycoconjugates
The strategic placement of a chloro group at the 6-position of the pyranose ring makes 6-(chloromethyl)oxane-2,3,4,5-tetrol an excellent electrophile for the synthesis of modified carbohydrates and their conjugates. This reactivity is fundamental to creating carbohydrate mimetics, which are molecules designed to imitate the structure and function of natural sugars, and glycoconjugates, where carbohydrates are linked to other chemical species like proteins or lipids.
The chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of functionalities that are not typically found in natural carbohydrates, leading to the formation of C-6 modified sugar derivatives. For instance, reaction with azide (B81097) nucleophiles, followed by reduction, provides a pathway to 6-amino-6-deoxy sugars, which are components of several bioactive natural products. Similarly, displacement with thiolates can be used to introduce sulfur-containing moieties.
A key application of this chemistry is in the synthesis of glycoconjugates for targeted drug delivery. For example, carboranyl clusters have been attached to 6-deoxy-6-thio-D-glucose derivatives for potential use in boron neutron capture therapy (BNCT). nih.gov While the synthesis in the cited study started from a 6-iodo derivative, the principle of nucleophilic substitution at the C-6 position is directly analogous and applicable to the 6-chloro compound.
The following table summarizes representative nucleophilic substitution reactions at the C-6 position of a protected this compound derivative.
| Nucleophile | Reagent Example | Resulting C-6 Functionality | Product Class |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Precursor to 6-amino sugars |
| Thiolate | Sodium Thiophenolate (NaSPh) | Phenylthiomethyl (-CH₂SPh) | Thioether-linked glycoconjugates |
| Amine | Ammonia (NH₃) | Aminomethyl (-CH₂NH₂) | 6-amino-6-deoxy sugars |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | Chain-extended carbohydrates |
Scaffold for the Development of Novel Bioactive Molecules
The tetrahydropyran (B127337) ring of this compound provides a rigid, chiral scaffold that can be elaborated into a wide range of potentially bioactive molecules. The multiple hydroxyl groups offer additional sites for functionalization, allowing for the creation of a library of derivatives with diverse pharmacological properties.
Derivatives of tetrahydropyran have shown promise as anticancer agents. For example, 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones have been synthesized and evaluated for their antiproliferative effects. mdpi.com The synthesis of such complex molecules often involves multi-step sequences where a functionalized pyran-like starting material is key. The chloromethyl group in this compound can serve as a handle to attach various side chains or to initiate cyclization reactions, forming the basis for novel heterocyclic systems.
Furthermore, the introduction of nitrogen-containing heterocycles at the C-6 position can lead to compounds with antimicrobial activity. For instance, novel 1,3,5-triazine (B166579) derivatives incorporating a chloromethyl moiety have been synthesized and have demonstrated significant antibacterial and antifungal properties. nih.gov
The general strategy involves using the chloromethyl group to link the carbohydrate scaffold to other pharmacologically active moieties. This modular approach allows for the systematic exploration of structure-activity relationships.
Applications in Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the realm of materials science and polymer chemistry, where sugar-based molecules are increasingly being explored as renewable feedstocks for the creation of functional polymers. rsc.org
This compound can be converted into a functional monomer for polymerization reactions. The chloromethyl group can be transformed into a polymerizable group, such as an acrylate (B77674) or a styrenic moiety, through reaction with appropriate reagents. For example, reaction with sodium acrylate could yield a sugar-based monomer that can undergo radical polymerization.
The resulting polymers would have a sugar pendant group on each repeating unit, which can impart properties such as hydrophilicity, biocompatibility, and biodegradability to the polymer backbone. Such sugar-functionalized polymers, often referred to as glycopolymers, have applications in biomedicine, such as in drug delivery systems and as coatings for medical devices. nih.govnih.gov The synthesis of sugar-amino acid hybrid polymers, for instance, has been accomplished through the radical polymerization of carbohydrate monomers bearing a polymerizable aglycon. nih.gov
The chloromethyl group can be used to immobilize the sugar molecule onto a solid support, such as a resin or a nanoparticle. This is typically achieved by reacting the chloromethyl group with a nucleophilic site on the surface of the support. The resulting sugar-functionalized material can then be used as a specialized reagent, for example, in affinity chromatography for the purification of carbohydrate-binding proteins (lectins).
Moreover, the conversion of the chloromethyl group to other functionalities can yield specialized reagents for organic synthesis. For instance, conversion to a phosphonium (B103445) salt would generate a Wittig reagent, which could be used to introduce a vinyl group onto a carbonyl-containing molecule.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of glycosyl halides, including 6-(chloromethyl)oxane-2,3,4,5-tetrol, has traditionally relied on methods that can be hazardous and generate significant waste. nih.gov Future research will likely focus on creating more environmentally friendly and efficient synthetic pathways.
Key advancements are anticipated in several areas:
Green Catalysis: The use of non-toxic, reusable catalysts, such as bismuth(III) halides, is a promising direction for the synthesis of glycosyl halides. elsevier.com Research into solid-supported catalysts and enzymatic approaches could further reduce the environmental impact.
Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like supercritical CO2 is a significant goal. nih.gov Early studies have shown the feasibility of conducting glycosylation reactions in such media, offering a path to more sustainable processes. nih.gov
| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Discovery and engineering of novel enzymes for halogenation and glycosylation. |
| Flow Chemistry | Improved reaction control, enhanced safety for hazardous reagents, potential for scalability. acs.orgnoelresearchgroup.com | Optimization of reactor design and reaction conditions for continuous production. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity patterns, potential for late-stage functionalization. researchgate.net | Development of new photocatalysts and exploration of novel C-H functionalization reactions. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The unique combination of a reactive glycosyl chloride and a chloromethyl group in this compound opens up numerous possibilities for chemical modification. Future research will aim to exploit this dual reactivity to create a diverse range of complex molecules.
Selective Functionalization: Developing methods to selectively react at either the anomeric carbon (glycosyl chloride) or the chloromethyl group is a key challenge. This would allow for the stepwise construction of intricate molecular architectures.
Multicomponent Reactions: Designing multicomponent reactions that involve this compound as a key building block could provide rapid access to libraries of novel compounds with potential biological activity. nih.govnih.govrsc.org
C-Glycosylation: While O-glycosylation is common, the formation of carbon-carbon bonds at the anomeric center (C-glycosylation) leads to more stable analogs that are resistant to enzymatic hydrolysis. nih.gov Exploring new methods for the C-glycosylation of this compound is a promising avenue for drug discovery. nih.govfrontiersin.org
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex carbohydrates has historically been a labor-intensive process. The integration of flow chemistry and automated synthesis platforms is set to revolutionize this field. acs.orgrsc.orgnih.govrsc.orgacs.org
Automated Glycan Assembly (AGA): Adapting building blocks like this compound for use in automated synthesizers could dramatically accelerate the production of custom oligosaccharides. numberanalytics.com This technology, already established for peptides and oligonucleotides, is becoming increasingly powerful for carbohydrate synthesis. rsc.orgrsc.org
Flow Chemistry for Glycosylation: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity in glycosylation reactions. acs.orgnoelresearchgroup.comnih.govacs.org This approach is particularly well-suited for handling the often unstable and highly reactive intermediates involved in carbohydrate chemistry.
| Technology | Impact on Research with this compound | Future Developments |
| Automated Solid-Phase Synthesis | Rapid and systematic synthesis of oligosaccharides and glycoconjugates incorporating the chlorinated scaffold. acs.orgrsc.orgrsc.org | Broader range of compatible building blocks and reaction types. |
| Continuous Flow Reactors | Safer handling of reagents, improved scalability, and enhanced control over reaction outcomes. acs.orgnih.gov | Integration of in-line purification and analysis for fully automated production. |
| Enzyme Immobilization in Flow | Combination of the selectivity of enzymes with the efficiency of flow chemistry for sustainable synthesis. nih.gov | Development of robust immobilized enzymes with extended operational stability. |
Advanced Computational Design and Predictive Modeling
Computational tools are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental design. acs.orgcomputabio.comnih.govnih.govnih.govarxiv.orgspringernature.comresearchgate.netglycopedia.eu
Predictive Glycosylation Models: Developing accurate computational models to predict the outcome of glycosylation reactions, including stereoselectivity, would save significant experimental effort. These models can help in selecting the optimal reaction conditions and protecting group strategies.
Conformational Analysis: Understanding the three-dimensional structure and conformational dynamics of molecules derived from this compound is crucial for predicting their interactions with biological targets. nih.gov Molecular dynamics simulations can provide valuable insights into these aspects. computabio.comnih.gov
Virtual Screening: Computational docking studies can be used to screen virtual libraries of compounds derived from this compound against protein targets of therapeutic interest, helping to identify promising drug candidates. nih.gov
Unveiling New Applications in Chemical Biology and Materials Innovation
The unique structural features of this compound make it an attractive scaffold for applications in both chemical biology and materials science.
Chemical Probes: Derivatives of this compound could be used as chemical probes to study carbohydrate-protein interactions, which are fundamental to many biological processes. numberanalytics.com The chlorine atom can serve as a handle for attaching reporter tags or for covalent labeling of proteins.
Glycomimetics: The stability of the chloromethyl group and the potential for C-glycosylation make this compound an excellent starting point for the synthesis of glycomimetics—molecules that mimic the structure and function of natural carbohydrates but with improved stability and therapeutic properties. nih.gov
Functional Materials: The pyran backbone of this compound can be incorporated into polymers and other materials to impart specific properties. researchgate.net For example, it could be used to create biocompatible materials or materials with tailored surface properties for applications in sensing or catalysis. The pyran ring is a common motif in a variety of biologically active compounds. nih.govnih.govtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
